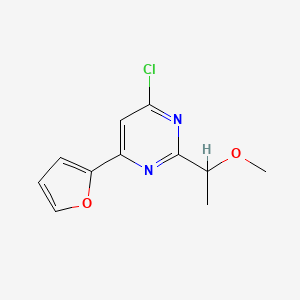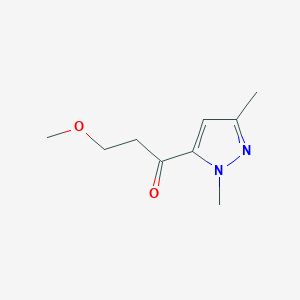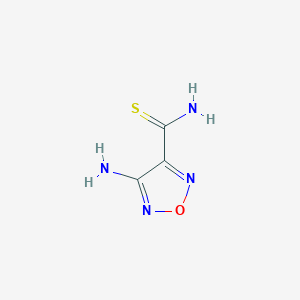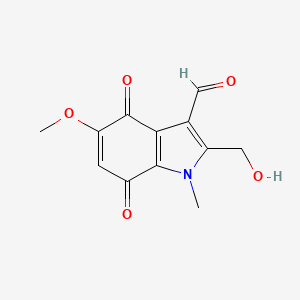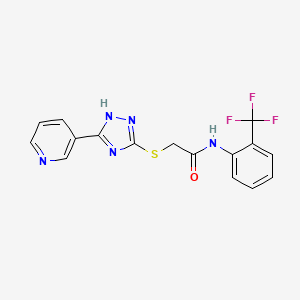![molecular formula C18H19NO5S B11781106 Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11781106.png)
Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(4-(Fenilsulfonil)-3,4-dihidro-2H-benzo[b][1,4]oxazin-2-il)acetato de etilo es un compuesto orgánico complejo que pertenece a la clase de las benzoxazinas. Las benzoxazinas son compuestos heterocíclicos que contienen un anillo de benceno fusionado a un anillo de oxazina. Este compuesto en particular se caracteriza por la presencia de un grupo éster etílico, un grupo fenilsulfonilo y un núcleo benzo[b][1,4]oxazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(4-(Fenilsulfonil)-3,4-dihidro-2H-benzo[b][1,4]oxazin-2-il)acetato de etilo típicamente implica múltiples pasos. Un método común involucra la reacción de 2-aminofenol con cloroacetato de etilo para formar un intermedio, que luego se hace reaccionar con cloruro de fenilsulfonilo en condiciones básicas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o acetonitrilo y catalizadores como trietilamina .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en el dominio público. La síntesis a gran escala probablemente implicaría la optimización de los métodos a escala de laboratorio, centrándose en la mejora del rendimiento, la reducción de costos y las consideraciones ambientales.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(4-(Fenilsulfonil)-3,4-dihidro-2H-benzo[b][1,4]oxazin-2-il)acetato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo fenilsulfonilo puede oxidarse para formar derivados de sulfona.
Reducción: El anillo de oxazina se puede reducir para formar aminas correspondientes.
Sustitución: El grupo éster etílico puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Reactivos como etoxido de sodio o terc-butóxido de potasio en solventes apróticos polares.
Productos principales
Oxidación: Derivados de sulfona.
Reducción: Aminas.
Sustitución: Diversos derivados de éster dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
El 2-(4-(Fenilsulfonil)-3,4-dihidro-2H-benzo[b][1,4]oxazin-2-il)acetato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción del 2-(4-(Fenilsulfonil)-3,4-dihidro-2H-benzo[b][1,4]oxazin-2-il)acetato de etilo no se comprende completamente. Se cree que interactúa con varios objetivos y vías moleculares, que incluyen:
Inhibición enzimática: El compuesto puede inhibir enzimas específicas involucradas en vías metabólicas.
Unión a receptores: Puede unirse a ciertos receptores, modulando su actividad.
Transducción de señales: Podría interferir con las vías de transducción de señales, afectando los procesos celulares.
Comparación Con Compuestos Similares
El 2-(4-(Fenilsulfonil)-3,4-dihidro-2H-benzo[b][1,4]oxazin-2-il)acetato de etilo se puede comparar con otros derivados de benzoxazina:
2-(2,3-Dihidro-3-oxobenzo[b][1,4]oxazin-4-il)acetato de etilo: Estructura similar pero carece del grupo fenilsulfonilo.
2-(6-Fluoro-3,4-dihidro-3-oxo-2H-benzo[b][1,4]oxazin-2-il)acetato de metilo: Contiene un sustituyente fluoro en lugar del grupo fenilsulfonilo.
Ácido 4-((2,3-Dihidro-2-metil-3-oxobenzo[b][1,4]oxazin-4-il)metil)benzoico: Contiene un grupo ácido benzoico en lugar del éster etílico.
Estas comparaciones resaltan la presencia única del grupo fenilsulfonilo en el 2-(4-(Fenilsulfonil)-3,4-dihidro-2H-benzo[b][1,4]oxazin-2-il)acetato de etilo, lo que puede contribuir a sus propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H19NO5S |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
ethyl 2-[4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazin-2-yl]acetate |
InChI |
InChI=1S/C18H19NO5S/c1-2-23-18(20)12-14-13-19(16-10-6-7-11-17(16)24-14)25(21,22)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3 |
Clave InChI |
KHSKTNQKTPZSIZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CN(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



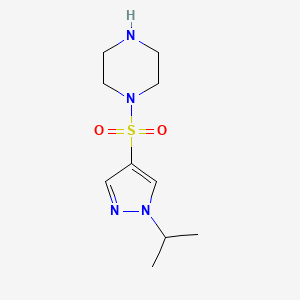
![2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11781032.png)
![2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole](/img/structure/B11781039.png)
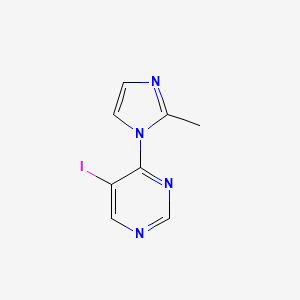
![2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione](/img/structure/B11781049.png)

